molecular formula C19H18Cl3N3O2 B4831168 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide

Cat. No.: B4831168
M. Wt: 426.7 g/mol
InChI Key: MCGFBDJSJQAZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNF-Pf-4568 is a compound with significant potential in various scientific and industrial applications. It belongs to the class of power MOSFETs (Metal-Oxide-Semiconductor Field-Effect Transistors) and is optimized for low on-resistance ((R_{DS(on)})) and high current capability. These features make it ideal for low-frequency applications that require both performance and ruggedness .

Preparation Methods

Synthetic Routes: The synthetic routes for GNF-Pf-4568 are not widely documented in the public domain. it is likely that it is synthesized using advanced techniques, possibly involving Trench MOSFET technology.

Industrial Production Methods: GNF-Pf-4568 is likely produced industrially through a combination of chemical synthesis and semiconductor manufacturing processes. The exact details remain proprietary, but it is essential to optimize its electrical properties and reliability for practical applications.

Chemical Reactions Analysis

Reaction Types: While specific reactions for GNF-Pf-4568 are not explicitly available, we can infer that it undergoes typical chemical transformations, including:

    Oxidation: Potentially during the synthesis or functionalization steps.

    Reduction: To modify its electronic properties.

    Substitution: For functional group modifications.

Common Reagents and Conditions: The reagents and conditions used in these reactions would depend on the specific steps involved in its synthesis. standard organic chemistry reagents and catalysts likely play a role.

Major Products: The major products formed during GNF-Pf-4568 synthesis would include the compound itself (GNF-Pf-4568) and any intermediates generated during the reaction sequence.

Scientific Research Applications

GNF-Pf-4568 finds applications across various fields:

    Chemistry: As a model compound for studying semiconductor behavior.

    Biology: In biosensors, lab-on-a-chip devices, and bioelectronics.

    Medicine: For drug delivery systems or diagnostic tools.

    Industry: In power electronics, motor control, and energy conversion.

Mechanism of Action

The precise mechanism by which GNF-Pf-4568 exerts its effects depends on its specific application. as a MOSFET, it likely modulates current flow by controlling the conductivity of a semiconductor channel via gate voltage. Molecular targets and pathways would be related to its electronic behavior.

Properties

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O2/c20-19(21,22)18(27)23-15-8-4-5-9-16(15)24-10-12-25(13-11-24)17(26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGFBDJSJQAZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.